molecular formula C10H8S4 B14515473 Naphthalene-1,4,5,8-tetrathiol CAS No. 62739-97-3

Naphthalene-1,4,5,8-tetrathiol

Cat. No.: B14515473
CAS No.: 62739-97-3
M. Wt: 256.4 g/mol
InChI Key: YETQVMYSXYQWFB-UHFFFAOYSA-N
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Description

Naphthalene-1,4,5,8-tetracarboxylic acid dianhydride (NTCDA, CAS 81-30-1) is a critical precursor in synthesizing naphthalene diimides (NDIs) and related derivatives. Its molecular formula is C₁₄H₄O₆, with a planar naphthalene core functionalized by four carboxylic anhydride groups at the 1,4,5,8-positions . NTCDA is typically purified via sublimation, ensuring high purity for optoelectronic applications . This compound serves as a foundational building block in materials science due to its electron-deficient aromatic system, enabling deep lowest unoccupied molecular orbital (LUMO) levels (~4.2 eV) and robust air stability in n-type semiconductors . NTCDA derivatives are widely used in organic electronics, DNA intercalation studies, and coordination polymers .

Properties

CAS No.

62739-97-3

Molecular Formula

C10H8S4

Molecular Weight

256.4 g/mol

IUPAC Name

naphthalene-1,4,5,8-tetrathiol

InChI

InChI=1S/C10H8S4/c11-5-1-2-6(12)10-8(14)4-3-7(13)9(5)10/h1-4,11-14H

InChI Key

YETQVMYSXYQWFB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=CC=C(C2=C1S)S)S)S

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of naphthalene-1,4,5,8-tetrathiol typically involves the introduction of thiol groups to the naphthalene ring. One common method is the reaction of naphthalene-1,4,5,8-tetracarboxylic acid with a thiolating agent under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation of the thiol groups.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and advanced purification techniques to ensure the final product’s quality. The reaction conditions are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Naphthalene-1,4,5,8-tetrathiol undergoes various chemical reactions, including:

    Oxidation: The thiol groups can be oxidized to form disulfides.

    Reduction: The compound can be reduced to form naphthalene derivatives with reduced thiol groups.

    Substitution: The thiol groups can participate in substitution reactions, replacing other functional groups on the naphthalene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

    Reduction: Reducing agents such as sodium borohydride are used.

    Substitution: Halogenated compounds and strong bases are often used in substitution reactions.

Major Products Formed

    Oxidation: Formation of naphthalene-1,4,5,8-tetradisulfide.

    Reduction: Formation of naphthalene derivatives with reduced thiol groups.

    Substitution: Formation of various substituted naphthalene derivatives.

Scientific Research Applications

Naphthalene-1,4,5,8-tetrathiol has numerous applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Biology: Employed in the study of thiol-based redox reactions in biological systems.

    Medicine: Investigated for its potential use in drug development, particularly in targeting thiol-containing enzymes.

    Industry: Utilized in the production of advanced materials, such as conductive polymers and nanomaterials.

Mechanism of Action

The mechanism of action of naphthalene-1,4,5,8-tetrathiol involves its thiol groups, which can interact with various molecular targets. The thiol groups can form disulfide bonds with cysteine residues in proteins, affecting their structure and function. This interaction can modulate enzymatic activity and influence cellular signaling pathways.

Comparison with Similar Compounds

Key Examples:

  • NDI-POCF₃ (N,N'-bis(4-trifluoromethoxyphenyl)) and NDI-BOCF₃ (N,N'-bis(4-trifluoromethoxybenzyl)):

    • Both exhibit similar LUMO levels (~4.2 eV) but differ in electron mobility due to molecular packing. NDI-POCF₃ shows higher electron mobility (0.12 cm²/Vs) compared to NDI-BOCF₃ (0.03 cm²/Vs), attributed to ordered π-π stacking in the former .
    • The benzyl group in NDI-BOCF₃ introduces torsional strain, reducing crystallinity .
  • NDI-Ref (N,N'-bis(n-butyl)):

    • Alkyl chains enhance solubility but reduce electron mobility (<0.01 cm²/Vs) due to disrupted π-π interactions .

Mechanical Flexibility in NDIs:

  • 1Et (N,N'-diethyl): Elastic behavior due to slip-prone molecular layers.
  • 1Me (N,N'-dimethyl): Brittle due to rigid packing.
  • 1nPr (N,N'-di-n-propyl): Plastic deformation from alkyl chain slippage .

Table 1: Electronic Properties of NDIs

Compound Substituents LUMO (eV) Electron Mobility (cm²/Vs) Packing Order
NDI-POCF₃ p-CF₃O-phenyl 4.2 0.12 High
NDI-BOCF₃ p-CF₃O-benzyl 4.2 0.03 Low
NDI-Ref n-butyl 4.1 <0.01 Disordered

Halogenated Naphthalenes

1,4,5,8-Tetrabromonaphthalene and 1,4,5,8-tetrachloronaphthalene exhibit structural distortions:

  • Tetrabromo : Root-mean-square (RMS) out-of-plane displacement (Δ) = 0.096 Å, inducing chirality .
  • Tetrachloro : Smaller Δ (0.036 Å), reflecting reduced steric hindrance .
  • Applications: Halogenated derivatives are precursors for Suzuki coupling and chiral materials .

Tetraethynylnaphthalene Derivatives

1,4,5,8-Tetraethynylnaphthalene (4a-c) shows three distortion modes to alleviate steric strain:

  • Substituent expansion, naphthalene core twisting, and acetylene bending .
  • Applications: Potential in strained carbon-rich materials and molecular electronics .

Alkyl-Substituted Derivatives

1,4,5,8-Tetramethylnaphthalene (C₁₄H₁₆):

  • Non-polar structure lacking functional groups limits electronic applications.
  • Contrasts with NTCDA in reactivity and optoelectronic utility .

Polyfluorinated and Coordination Polymers

  • F5 (Polyfluorinated hydrazimide): Enhanced electron affinity via pentafluorophenyl groups, suitable for n-type semiconductors .
  • NTCDA in Coordination Polymers : Forms luminescent materials with zinc, though emission properties depend on ligand geometry .

Table 2: Structural and Functional Comparisons

Compound Key Feature Application Reference
NTCDA Electron-deficient core Semiconductor precursors
1,4,5,8-Tetrabromo Chiral distortion Chiral synthesis
Tetraethynylnaphthalene Steric distortion Molecular strain engineering
F5 Fluorinated electron withdrawal Air-stable n-type materials

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